Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Description
Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- is a synthetic acetamide derivative featuring a phenoxy group at the 2-position of the acetamide backbone and a 4-morpholinylethyl moiety attached to the nitrogen atom. This structure combines a lipophilic phenoxy group with the polar morpholine ring, which may influence solubility, pharmacokinetics, and receptor interactions.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(12-19-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXYZBPHGWETIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198085 | |
| Record name | Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49808-90-4 | |
| Record name | Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- typically involves the reaction of 2-phenoxyacetamide with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 3c (N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide)
- Structure : Differs in the substitution of the morpholinyl group with a 4-methoxyphenylethyl chain.
- Activity : Exhibited moderate α-glucosidase inhibitory activity (IC50 = 74 µM) and reduced blood sugar by 24.6% in diabetic rat models .
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-Trichlorophenoxy)acetamide (CID55539)
- Structure: Contains a 2,4,5-trichlorophenoxy group instead of a simple phenoxy.
- Properties : The electron-withdrawing chlorine atoms increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
- Application: No direct activity data provided, but chlorinated phenoxy groups are often associated with antimicrobial or pesticidal activity .
N-(2-(4-Morpholinyl)ethyl)-2-(3,4,5-Trimethoxyphenoxy)acetamide (CID47729)
- Structure: Features a 3,4,5-trimethoxyphenoxy group.
- Activity : Methoxy groups can improve binding to aromatic receptors (e.g., serotonin or melatonin receptors) due to increased electron density .
- Synthesis : Prepared via nucleophilic substitution reactions, similar to methods described for chloroacetylated intermediates in and .
Physicochemical Properties
- Water Solubility: Morpholinyl groups (pKa ~7.4) enhance solubility in physiological pH compared to methoxyphenyl or chlorophenoxy derivatives .
- Lipophilicity: LogP values for morpholinyl-containing analogs are typically lower than those with halogenated or methoxy-substituted phenoxy groups, balancing membrane permeability and solubility .
Biological Activity
Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a morpholine moiety attached to a phenoxy group, which is significant for its biological activity. The general structure can be represented as follows:
Molecular Formula : CHNO\
Molecular Weight : Approximately 260.34 g/mol
Research indicates that Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- may interact with various biological targets, including:
- Sigma-1 Receptors : These receptors are implicated in several neurological processes and pain modulation. Compounds similar to Acetamide have shown analgesic effects by antagonizing sigma-1 receptors, suggesting that this compound may also possess similar properties .
- Acetyl-CoA Carboxylases (ACCs) : ACCs are critical in lipid metabolism and are potential targets for treating metabolic disorders. Some derivatives of acetamides have been identified as inhibitors of ACCs, indicating a pathway for therapeutic applications in obesity and related conditions .
Biological Activity
The biological activity of Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- can be summarized in the following table:
Case Studies and Research Findings
- Sigma-1 Receptor Studies : In vitro studies have demonstrated that similar compounds exhibit significant binding affinity to sigma-1 receptors. This suggests that Acetamide could be a candidate for further development as an analgesic agent targeting these receptors.
- Metabolic Syndrome Research : A study focused on acetamides revealed that specific structural modifications could enhance their activity against ACCs while also acting as PPAR agonists. This dual action presents a promising avenue for treating metabolic disorders such as obesity and type 2 diabetes .
- Agricultural Applications : The unique chemical structure of Acetamide, particularly the presence of the phenoxy group, has been linked to herbicidal activity. This opens potential applications in agricultural settings where weed control is essential.
Q & A
Basic: What are the recommended synthetic routes for Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Coupling Reactions : React 2-phenoxyacetic acid with N-(2-aminoethyl)morpholine using a carbodiimide coupling agent (e.g., EDC/HOBt) to form the acetamide backbone .
Purification : Use column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) to isolate intermediates.
Final Modification : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. For morpholine-containing analogs, ensure anhydrous conditions to prevent hydrolysis of the morpholine ring .
Key Considerations : Monitor reaction progress via TLC and confirm final product purity via HPLC (>95%) .
Basic: How to characterize Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for phenoxy), morpholine protons (δ 3.6–3.8 ppm for N-CH₂), and acetamide NH (δ 6.5–7.0 ppm, broad singlet) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and morpholine carbons (δ 45–65 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrate assays .
- Antimicrobial Testing : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Structural Modifications :
- Replace the morpholine ring with piperidine or thiomorpholine to assess ring size/sulfur effects .
- Vary phenoxy substituents (e.g., electron-withdrawing groups like -NO₂) to study electronic effects on bioactivity .
- Assay Selection : Test modified analogs in parallel with the parent compound using standardized assays (e.g., kinase inhibition, cytotoxicity) .
- Data Analysis : Use statistical tools (e.g., PCA) to correlate structural changes with activity trends. For example, bulky substituents on the phenoxy group may reduce solubility but enhance target binding .
Advanced: What strategies resolve contradictions in solubility vs. bioactivity data?
Methodological Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility without altering pharmacophore activity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, which are cleaved in vivo .
- Nanoformulations : Use liposomal encapsulation or PEGylation to maintain bioactivity while improving pharmacokinetics .
Validation : Compare solubility (via shake-flask method) and bioactivity (e.g., IC₅₀) of modified vs. parent compounds .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to proposed targets (e.g., kinases) with morpholine oxygen forming H-bonds to catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Advanced: How to optimize synthetic yield while maintaining purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, solvent ratio) for the coupling step .
- Continuous Flow Chemistry : Implement microreactors for precise control of reaction kinetics, reducing side products .
- In-line Analytics : Employ PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .
Advanced: What techniques confirm stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Analyze degradation products via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-PDA .
- Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) with XRD to detect polymorphic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
